Cas no 2351-89-5 (2-Hexenoic acid,5-methyl-, ethyl ester)
2-Hexenoic acid,5-methyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Hexenoic acid,5-methyl-, ethyl ester
- 5-Methyl-2-hex-2-enoic Acid Ethyl Ester
- 5-Methyl-2-hex-2-eno
- 5-METHYL-2-HEX-2-ENOIC ACID ETHYL ESTER,COLOURLESS LIQUID
- 5-methyl-hex-2-enoic acid ethyl ester
- 5-Methyl-hex-2-ensaeure-aethylester
- 5-Methyl-hex-2-en-saeure-ethylester
- EINECS 219-086-8
- ethyl 5-methyl-hex-2-enoate
- ethyl-5-methyl-2-hexenoate
- 2-Hexenoic acid, 5-methyl-, ethyl ester, (2E)-
- 5-METHYL-HEX-2-ENOICACIDETHYLESTER
- XBRGZVMBYLXWTE-FNORWQNLSA-N
- EN300-6729220
- 34993-63-0
- ethyl (E)-5-methyl-2-hexenoate
- (E)-ethyl 5-methylhex-2-enoate
- J-015139
- 2351-89-5
- SCHEMBL28541
- ETHYL (2E)-5-METHYLHEX-2-ENOATE
- 2-Hexenoic acid, 5-methyl-, ethyl ester
- (E)-5-methyl-hex-2-enoic acid ethyl ester
- AKOS006288244
- 5-Methyl-2-hex-2-enoic Acid, Ethyl Ester
- Ethyl (E)-5-methylhex-2-enoate
- Ethyl 5-methylhex-2-enoate
-
- Inchi: 1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
- InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
- SMILES: O(CC)C(/C=C/CC(C)C)=O
Computed Properties
- Exact Mass: 156.11500
- Monoisotopic Mass: 156.11503
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.5
Experimental Properties
- Density: 0.894
- Boiling Point: 90°C/22mmHg
- Flash Point: 73.4°C
- Refractive Index: 1.434
- PSA: 26.30000
- LogP: 2.15180
2-Hexenoic acid,5-methyl-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-487882-10 mg |
5-Methyl-2-hex-2-enoic acid ethyl ester-d5, |
2351-89-5 | 10mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217216-100 mg |
5-Methyl-2-hex-2-enoic Acid, Ethyl Ester, |
2351-89-5 | 100MG |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-217216-100mg |
5-Methyl-2-hex-2-enoic Acid, Ethyl Ester, |
2351-89-5 | 100mg |
¥2708.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-487882-10mg |
5-Methyl-2-hex-2-enoic acid ethyl ester-d5, |
2351-89-5 | 10mg |
¥2708.00 | 2023-09-05 |
2-Hexenoic acid,5-methyl-, ethyl ester Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Hexenoic acid,5-methyl-, ethyl ester
Recent Advances in the Study of 2-Hexenoic acid,5-methyl-, ethyl ester (CAS: 2351-89-5)
The compound 2-Hexenoic acid,5-methyl-, ethyl ester (CAS: 2351-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This ester derivative, characterized by its unsaturated hexenoic acid backbone and methyl substitution at the fifth carbon, exhibits promising bioactivity, particularly in antimicrobial and anti-inflammatory contexts. Recent studies have focused on elucidating its mechanism of action, synthetic pathways, and potential as a lead compound for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of 2-Hexenoic acid,5-methyl-, ethyl ester against multidrug-resistant bacterial strains. The compound demonstrated potent inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. Molecular docking simulations revealed that the ester interacts with bacterial cell wall synthesis enzymes, suggesting a novel mechanism of action. These findings highlight its potential as an alternative to traditional antibiotics in the face of rising antimicrobial resistance.
Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the anti-inflammatory properties of this compound. Using in vitro models of macrophage activation, researchers observed a significant reduction in pro-inflammatory cytokine production, including TNF-α and IL-6. The study proposed that the ester's activity is mediated through the modulation of the NF-κB signaling pathway. This discovery opens new avenues for developing anti-inflammatory therapies, particularly for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 2-Hexenoic acid,5-methyl-, ethyl ester. A 2024 publication in Organic Process Research & Development detailed a scalable, green chemistry approach using enzymatic esterification under mild conditions. This method not only improved yield and purity but also reduced environmental impact, aligning with the pharmaceutical industry's growing emphasis on sustainable practices. The study emphasized the compound's versatility as a building block for more complex molecules in drug synthesis.
Looking ahead, the pharmacological potential of 2-Hexenoic acid,5-methyl-, ethyl ester continues to expand. Preliminary data from ongoing clinical trials suggest its applicability in oncology, where it has shown cytotoxic effects on certain cancer cell lines. However, further research is needed to fully understand its pharmacokinetics and toxicological profile. As the scientific community delves deeper into this compound's capabilities, it is poised to become a cornerstone in the development of next-generation therapeutics.
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